Ac-ser-gly-oh
Overview
Description
Ac-ser-gly-oh is a dipeptide compound consisting of an acetylated serine residue linked to a glycine residue. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-ser-gly-oh can be synthesized through a series of chemical reactions involving the acetylation of serine followed by the coupling of the acetylated serine with glycine. The typical synthetic route involves:
Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylserine.
Coupling with Glycine: The N-acetylserine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ac-ser-gly-oh can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The serine residue can be oxidized to form serine derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acylation reagents such as acetic anhydride or succinic anhydride can be used.
Major Products Formed
Hydrolysis: Yields serine and glycine.
Oxidation: Produces oxidized serine derivatives.
Substitution: Results in the formation of N-acylserylglycine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
Ac-ser-gly-oh exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It can bind to receptors and enzymes involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
N-Acetylserine: Similar structure but lacks the glycine residue.
N-Acetylglycine: Similar structure but lacks the serine residue.
N-Acetylcysteine: Contains a cysteine residue instead of serine.
Uniqueness
Ac-ser-gly-oh is unique due to its specific combination of acetylated serine and glycine, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSFFSREGMDONQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954193 | |
Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3244-65-3 | |
Record name | N-Acetylserylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying N-Acetylserylglycine in yeast 3-phosphoglycerate kinase?
A1: The research article identifies N-Acetylserylglycine as the N-terminal sequence of yeast 3-phosphoglycerate kinase []. This finding contributes to the understanding of the enzyme's complete primary structure. Determining the N-terminal sequence can be important for several reasons:
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